Ecgonine Ethyl Ester

Catalog No.
S652349
CAS No.
70939-97-8
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecgonine Ethyl Ester

CAS Number

70939-97-8

Product Name

Ecgonine Ethyl Ester

IUPAC Name

ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1

InChI Key

ABDMBNAKYBUEEX-QCLAVDOMSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Synonyms

ethyl ecgonine, ethyl ecgonine hydrochloride, ethylecgonine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O

Ecgonine Ethyl Ester (EEE) is a minor metabolite of cocaine that forms when cocaine is broken down by the body in the presence of ethanol (alcohol) []. While not a psychoactive compound itself, its presence in urine can be a biomarker for cocaine use []. However, due to its formation through ethanol consumption, EEE detection can be misleading and requires additional context for accurate interpretation.

There is currently limited scientific research focused specifically on Ecgonine Ethyl Ester. Most research involving EEE investigates its utility as a cocaine metabolite for forensic testing or explores its formation and excretion mechanisms within the body [].

Here are some specific areas of scientific inquiry where Ecgonine Ethyl Ester might be relevant:

  • Analytical Chemistry: Research may explore improved methods for detecting and differentiating EEE from other similar compounds in biological samples to enhance the accuracy of cocaine metabolite testing.
  • Pharmacology: Studies might investigate the metabolic pathways of cocaine and how factors like ethanol consumption influence the formation and excretion of metabolites like EEE [].

Ecgonine ethyl ester is a chemical compound that serves as a metabolite of cocaine, specifically resulting from the hydrolysis of the ester linkages in cocaine. Its chemical formula is C11H19NO3C_{11}H_{19}NO_3, and it is recognized for its role in various biochemical processes related to cocaine metabolism. This compound is structurally related to ecgonine methyl ester, differing primarily in the ethyl group replacing the methyl group found in ecgonine methyl ester. Ecgonine ethyl ester can be detected in biological fluids such as blood, urine, and cerebrospinal fluid, making it significant in toxicology and drug testing contexts .

, primarily involving hydrolysis and transesterification. Key reactions include:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, ecgonine ethyl ester can be hydrolyzed to produce ecgonine and ethanol.
  • Transesterification: This reaction occurs when alcohols react with esters, leading to the formation of new esters. For example, in the presence of ethanol, ecgonine ethyl ester can revert back to cocaine or form other metabolites .

These reactions are catalyzed by various enzymes, including carboxylesterases, which play a crucial role in cocaine metabolism .

Ecgonine ethyl ester can be synthesized through several methods:

  • Hydrolysis of Cocaine: The primary method involves the enzymatic hydrolysis of cocaine under specific conditions that favor the formation of ecgonine ethyl ester.
  • Transesterification: This method utilizes ethanol in the presence of a catalyst to convert ecgonine methyl ester into ecgonine ethyl ester .
  • Chemical Synthesis: Laboratory synthesis may also involve direct chemical reactions between ecgonine derivatives and ethyl alcohol under controlled conditions.

These methods highlight the compound's relationship with cocaine metabolism and its potential utility in analytical chemistry.

Ecgonine ethyl ester has several applications:

  • Toxicology: It is used as a biomarker for detecting cocaine use in forensic and clinical settings.
  • Pharmacology: Research into its biological effects contributes to understanding cocaine's pharmacokinetics and pharmacodynamics.
  • Drug Testing: Its presence in biological fluids serves as an indicator of concurrent cocaine and alcohol use, providing valuable information in substance abuse assessments .

Studies on ecgonine ethyl ester primarily focus on its interactions within metabolic pathways involving cocaine. It is known that when cocaine is consumed with alcohol, ecgonine ethyl ester is formed alongside cocaethylene, another significant metabolite. This interaction underscores the importance of understanding how different substances affect each other’s metabolism and potential toxicity .

Research indicates that co-consumption may lead to enhanced effects and increased risks associated with cardiovascular toxicity compared to using either substance alone .

Ecgonine ethyl ester shares structural similarities with several other compounds derived from cocaine metabolism. Here are some notable comparisons:

CompoundStructureKey Characteristics
CocaineC17H21NO4C_{17}H_{21}NO_4Potent stimulant; primary recreational drug; parent compound of ecgonine derivatives.
Ecgonine Methyl EsterC11H15NO3C_{11}H_{15}NO_3Major metabolite; less active than cocaine; involved in various metabolic pathways.
CocaethyleneC18H23NO4C_{18}H_{23}NO_4Formed from cocaine and ethanol; exhibits stimulant properties; higher cardiotoxicity risk when combined with alcohol .
BenzoylecgonineC16H19NO4C_{16}H_{19}NO_4Primary inactive metabolite; used as a marker for cocaine use; does not exhibit stimulant effects.

Ecgonine ethyl ester is unique due to its specific formation during the metabolism of cocaine in conjunction with ethanol consumption, setting it apart from other metabolites which do not require this dual presence for their formation.

XLogP3

1.2

UNII

WTI50ROZ5V

Wikipedia

Ecgonine ethyl ester

Dates

Modify: 2023-08-15

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